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Compound of Interest

Compound Name: 1,2,3-Trimethyl-4-nitrobenzene

Cat. No.: B074050

An In-depth Technical Guide to 1,2,3-Trimethyl-4-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1,2,3-trimethyl-4-nitrobenzene. Due to the limited availability of experimental
data for this specific isomer, this document combines computed data, information on its
synthesis via the nitration of 1,2,3-trimethylbenzene (hemimellitene), and comparative analysis
with related nitroaromatic compounds. This guide is intended to serve as a valuable resource
for researchers, scientists, and professionals in drug development by consolidating available
knowledge and highlighting areas where further experimental investigation is warranted.

Introduction

1,2,3-Trimethyl-4-nitrobenzene, a substituted nitroaromatic compound, belongs to a class of
chemicals with significant industrial and research interest. Nitroaromatic compounds are pivotal
intermediates in the synthesis of a wide array of products, including dyes, pesticides, and
pharmaceuticals. The presence of the nitro group, a strong electron-withdrawing moiety,
profoundly influences the chemical reactivity and biological activity of the aromatic ring.
Understanding the specific properties of 1,2,3-trimethyl-4-nitrobenzene is crucial for its
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potential applications and for assessing its toxicological profile. This document aims to provide
a detailed summary of its known and predicted characteristics.

Physical Properties

Experimental data on the physical properties of 1,2,3-trimethyl-4-nitrobenzene are not readily
available in the surveyed literature. The following table summarizes computed data obtained
from publicly available databases. For comparative purposes, experimental data for the closely
related compound nitrobenzene are also provided.

Property 1,-2,3-Trimethyl-4- Nitrob(-enzene
nitrobenzene (Computed) (Experimental)

Molecular Formula CoH11NO2[1] CeHsNO2[2][3][4]

Molecular Weight 165.19 g/mol [1] 123.11 g/mol [4]

Melting Point Not available 5.7 °C[2][3][4]

Boiling Point Not available 210.9 °C[2][3][4]

Density Not available 1.2037 g/cm? at 20 °C[2]

Water Solubility Not available 1.9 g/l at 20 °C (sparingly

soluble)[3][4][5]

logP (Octanol/Water Partition
- 3.2[1] 1.85[6]
Coefficient)

Chemical Properties and Reactivity

The chemical behavior of 1,2,3-trimethyl-4-nitrobenzene is dictated by the interplay of the
electron-withdrawing nitro group and the electron-donating methyl groups on the benzene ring.

Synthesis

The primary route for the synthesis of 1,2,3-trimethyl-4-nitrobenzene is the electrophilic
nitration of 1,2,3-trimethylbenzene (hemimellitene). This reaction typically involves the use of a
nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a
catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).
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Figure 1: Synthesis of 1,2,3-Trimethyl-4-nitrobenzene.
Experimental Protocol: General Nitration of Aromatic Compounds

Caution: Nitration reactions are highly exothermic and can be hazardous if not controlled
properly. Appropriate safety precautions must be taken.

o Preparation of the Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume
of concentrated sulfuric acid in a flask cooled in an ice bath. Maintain the temperature below
10 °C.

¢ Reaction: Slowly add 1,2,3-trimethylbenzene dropwise to the cooled nitrating mixture with
constant stirring. The temperature of the reaction mixture should be carefully monitored and
maintained between 0 and 10 °C.

e Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir
at room temperature for a specified time to ensure complete reaction. Pour the reaction
mixture slowly onto crushed ice with stirring.

e Work-up: The crude product, which may precipitate or form an oily layer, is separated. The
agueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or
dichloromethane). The organic layers are combined, washed with water, then with a dilute
sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

 Purification: The organic solvent is removed under reduced pressure. The resulting crude
product can be purified by techniques such as recrystallization or column chromatography to
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yield pure 1,2,3-trimethyl-4-nitrobenzene.

Typical Reactions

e Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to
form 4-amino-1,2,3-trimethylbenzene. This is a fundamental transformation in the synthesis
of anilines, which are precursors to many dyes and pharmaceuticals. Common reducing
agents include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation
(H2/Pd, Pt, or Ni).
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Figure 2: Reduction of the nitro group.

» Oxidation of the Methyl Groups: The methyl groups can be oxidized to carboxylic acids under
strong oxidizing conditions (e.g., potassium permanganate or chromic acid). The specific
conditions will determine the extent of oxidation.
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Figure 3: Oxidation of methyl groups.

Spectroscopic Data

Specific experimental spectroscopic data for 1,2,3-trimethyl-4-nitrobenzene is not widely
available. The following represents expected spectral characteristics based on its structure and
data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methyl protons. The two aromatic protons will likely appear as doublets in
the downfield region (& 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group.
The three methyl groups will appear as singlets in the upfield region (6 2.0-2.5 ppm).

e 13C NMR: The carbon NMR spectrum will show nine distinct signals. The carbon atom
attached to the nitro group (C4) will be significantly deshielded (& ~140-150 ppm). The other
aromatic carbons will appear in the range of & 120-140 ppm. The methyl carbons will
resonate in the upfield region (& ~15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3-trimethyl-4-nitrobenzene is expected to exhibit characteristic
absorption bands for the nitro group and the substituted benzene ring.

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group are
expected around 1520-1560 cm~* and 1345-1385 cm™1, respectively.

e C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm~1, while aliphatic
C-H stretching from the methyl groups will be observed just below 3000 cm~1.

e C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1400-1600
cm~1region.

e C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm~1 region can provide
information about the substitution pattern of the benzene ring.
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Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M*) would be observed at an m/z corresponding
to its molecular weight (165.19). Common fragmentation patterns for nitroaromatic compounds
include the loss of NO2 (m/z 46) and NO (m/z 30).

Toxicology and Biological Activity

Specific toxicological studies on 1,2,3-trimethyl-4-nitrobenzene are limited. However, the
toxicology of nitroaromatic compounds, in general, has been studied extensively.

» General Toxicity of Nitroaromatics: Nitrobenzenes are known to be toxic.[7][8] The primary
health effect associated with exposure to nitrobenzene is methemoglobinemia, a condition
where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7] This can
lead to cyanosis, headache, dizziness, and in severe cases, respiratory depression and
death. Substituted nitrobenzenes can also exhibit varying degrees of toxicity.[9][10]

o Genotoxicity: Some substituted nitrobenzenes have been shown to be genotoxic, causing
chromosome aberrations in cultured human lymphocytes.[9] The genotoxicity is related to
the characteristics of the substituents on the benzene ring.

o Metabolism: Nitroaromatic compounds are typically metabolized in the body through the
reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. These
intermediates can be responsible for the observed toxicity.

Given the presence of the nitro group, it is prudent to handle 1,2,3-trimethyl-4-nitrobenzene
with appropriate safety measures, including the use of personal protective equipment (gloves,
safety glasses, and lab coat) and working in a well-ventilated area or fume hood.

Conclusion

1,2,3-Trimethyl-4-nitrobenzene is a substituted nitroaromatic compound for which specific
experimental data on physical and chemical properties are not widely published. This guide has
compiled available computed data, a plausible synthesis pathway, and predicted spectroscopic
and toxicological properties based on its chemical structure and comparison with related
compounds. The information presented herein serves as a foundational resource for
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researchers and professionals. Further experimental investigation is necessary to fully
characterize this compound and to explore its potential applications and biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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